REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].O[CH2:8][CH2:9][CH2:10][P:11]([CH3:14])(=[O:13])[OH:12].CP(Cl)Cl.Cl>>[CH3:14][P:11]1(=[O:13])[CH2:10][CH2:9][CH2:8][O:12]1.[CH3:10][P:11]1(=[O:12])[CH2:3][CH:2]([CH3:4])[C:1](=[O:6])[O:5]1
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
OCCCP(O)(=O)C
|
Name
|
|
Quantity
|
58.5 g
|
Type
|
reactant
|
Smiles
|
CP(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Subsequently heating
|
Type
|
CUSTOM
|
Details
|
up to 150° C
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CP1(OCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g |
Name
|
|
Type
|
product
|
Smiles
|
CP1(OC(C(C1)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |